Benzenepropanal, 3-chloro-4-(trifluoromethyl)- (or 3-(3-Chloro-4-trifluoromethylphenyl)propionaldehyde )
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-chlorine-2-trifluoromethylbenzene, followed by hydrogenation reduction and salification to obtain 4-chlorine-3-trifluoromethyl aniline hydrochloride . This intermediate can then be further reacted to introduce the propionaldehyde group.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The nitration reaction is typically carried out under controlled temperatures, and the reduction step is performed at room temperature to avoid the need for specialized equipment .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 3-(3-Chloro-4-trifluoromethylphenyl)propionic acid.
Reduction: 3-(3-Chloro-4-trifluoromethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenepropanal, 3-chloro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups
Mechanism of Action
The mechanism of action of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Benzenepropanal, 4-chloro-3-(trifluoromethyl)-
- Benzenepropanal, 3-chloro-4-(difluoromethyl)-
- Benzenepropanal, 3-chloro-4-(methyl)-
Comparison: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability and bioavailability in pharmaceutical compounds . This makes it more versatile and potentially more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C10H8ClF3O |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
YUBIEDKPCPMEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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